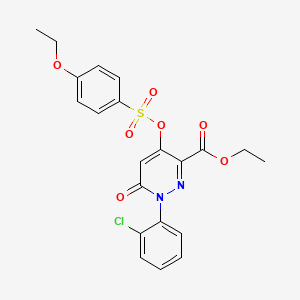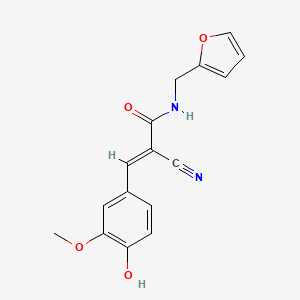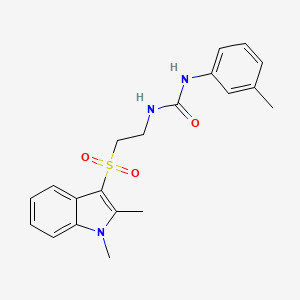
Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate;hydrochloride” is a chemical compound with the IUPAC name “methyl 3- (piperidin-4-ylidene)isoxazolidine-5-carboxylate hydrochloride”. It has a molecular weight of 248.71 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various scientific literature . For instance, chiral methyl 5- (N -Boc-cycloaminyl)-1,2-oxazole-4-carboxylates were obtained from β-enamino ketoesters with hydroxylamine hydrochloride in methanol .Molecular Structure Analysis
The InChI code for this compound is “1S/C10H16N2O3.ClH/c1-14-10 (13)9-6-8 (12-15-9)7-2-4-11-5-3-7;/h9,11-12H,2-6H2,1H3;1H” which provides information about its molecular structure .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 248.71 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
In medicinal chemistry, compounds similar to Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate; hydrochloride have been explored for their therapeutic potential. For instance, derivatives of 1,2,4-triazole, a class with structural similarities, have been synthesized and evaluated for antimicrobial activities. These compounds, including those with modifications on piperazine and piperidine rings, show promise in treating microbial infections (Fandaklı et al., 2012).
Organic Synthesis
In the realm of organic synthesis, compounds bearing the piperidine motif, akin to Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate; hydrochloride, are key intermediates in constructing complex molecules. For example, studies have explored the synthesis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, highlighting the role of piperidine derivatives in drug development (Shim et al., 2002).
Pharmacological Research
Piperidine derivatives, similar to the compound , have been investigated for their binding affinity and activity at various receptors, indicating their potential in developing new therapeutic agents. For instance, compounds with the piperidine structure have been studied for their selective high-affinity ligands at human dopamine receptors, suggesting their relevance in neurological and psychiatric disorders (Rowley et al., 1997).
Safety and Hazards
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, which this compound is a derivative of, is an important task of modern organic chemistry . This suggests that there could be future research directions in improving the synthesis methods of such compounds.
Eigenschaften
IUPAC Name |
methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-6-15-12-9(8)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWIARQMQSUPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CON=C1C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2765032.png)
![2-Chloro-N-[1-(4-methylphenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2765033.png)



![Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765038.png)

![4-[(4-hydroxy-2-methylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2765041.png)



![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2765051.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2765052.png)
